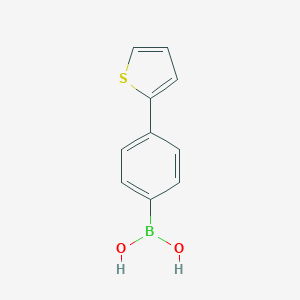
4-(2-Thienyl)phenylboronic acid
Descripción general
Descripción
4-(2-Thienyl)phenylboronic acid is a chemical compound with the molecular formula C10H9BO2S. Its average mass is 204.053 Da and its monoisotopic mass is 204.041626 Da .
Synthesis Analysis
Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecule was investigated for its structural properties such as bond lengths, bond angles, and torsion angles .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a significant chemical reaction involving 4-(2-Thienyl)phenylboronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
4-(2-Thienyl)phenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 386.0±44.0 °C at 760 mmHg, and a flash point of 187.2±28.4 °C. It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Comprehensive and Detailed Summary of the Application
The Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, such as “4-(2-Thienyl)phenylboronic acid”, to couple with halides or triflates under basic conditions .
Detailed Description of the Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling reaction involves three fundamental steps :
- Reductive elimination: The new organic group forms a bond with the organic group on the palladium, and the palladium catalyst is regenerated .
Thorough Summary of the Results or Outcomes Obtained
The Suzuki–Miyaura coupling has been successful due to its mild and functional group tolerant reaction conditions, and the stability and environmental benignity of the organoboron reagents .
2. Preparation of Hydrophilic PBA-Functionalized Organic Monolith
Comprehensive and Detailed Summary of the Application
Phenylboronic acid (PBA)-functionalized polymers, such as “4-(2-Thienyl)phenylboronic acid”, are used to prepare boronate affinity materials (BAMs). These BAMs are used in separation, sensing, imaging, diagnostic, and drug delivery .
Detailed Description of the Methods of Application or Experimental Procedures
The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach. The polymerization solvent and the type of crosslinker have significant effects on the binding selectivity of the PBA-functionalized polymers .
Thorough Summary of the Results or Outcomes Obtained
The PBA-functionalized polymers synthesized in DMSO displayed ultrahigh selectivity to cis-diol containing molecules. They showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively .
3. Synthesis of 2-(4-Boronophenyl)thiophene
Comprehensive and Detailed Summary of the Application
“4-(2-Thienyl)phenylboronic acid” can be used to synthesize 2-(4-Boronophenyl)thiophene . This compound is a useful intermediate in the synthesis of various organic compounds .
Thorough Summary of the Results or Outcomes Obtained
The synthesis of 2-(4-Boronophenyl)thiophene from “4-(2-Thienyl)phenylboronic acid” is generally efficient and yields a product that can be further functionalized .
4. Boronic Acid Interactions with Cis-Diols
Comprehensive and Detailed Summary of the Application
“4-(2-Thienyl)phenylboronic acid” can interact with cis-diols, a type of functional group found in many biological molecules . This interaction has potential applications in sensing and other areas .
Thorough Summary of the Results or Outcomes Obtained
The interaction between “4-(2-Thienyl)phenylboronic acid” and cis-diols can be used to selectively detect or bind to molecules containing cis-diols .
5. Synthesis of 2-(4-Boronophenyl)thiophene
Comprehensive and Detailed Summary of the Application
“4-(2-Thienyl)phenylboronic acid” can be used to synthesize 2-(4-Boronophenyl)thiophene . This compound is a useful intermediate in the synthesis of various organic compounds .
Thorough Summary of the Results or Outcomes Obtained
The synthesis of 2-(4-Boronophenyl)thiophene from “4-(2-Thienyl)phenylboronic acid” is generally efficient and yields a product that can be further functionalized .
6. Preparation of Hydrophilic PBA-Functionalized Organic Monolith
Comprehensive and Detailed Summary of the Application
Phenylboronic acid (PBA)-functionalized polymers, such as “4-(2-Thienyl)phenylboronic acid”, are used to prepare boronate affinity materials (BAMs). These BAMs are used in separation, sensing, imaging, diagnostic, and drug delivery .
Detailed Description of the Methods of Application or Experimental Procedures
The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach. The polymerization solvent and the type of crosslinker have significant effects on the binding selectivity of the PBA-functionalized polymers .
Thorough Summary of the Results or Outcomes Obtained
The PBA-functionalized polymers synthesized in DMSO displayed ultrahigh selectivity to cis-diol containing molecules. They showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively .
Safety And Hazards
The safety data sheet for phenylboronic acid, which is similar to 4-(2-Thienyl)phenylboronic acid, indicates that it is harmful if swallowed. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. It is recommended to use personal protective equipment and to ensure adequate ventilation .
Direcciones Futuras
The Suzuki–Miyaura coupling reaction, which uses 4-(2-Thienyl)phenylboronic acid, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that 4-(2-Thienyl)phenylboronic acid will continue to be a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
(4-thiophen-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEDGSABTJJBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CS2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469807 | |
| Record name | 4-(2-Thienyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)phenylboronic acid | |
CAS RN |
362612-66-6 | |
| Record name | 4-(2-Thienyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



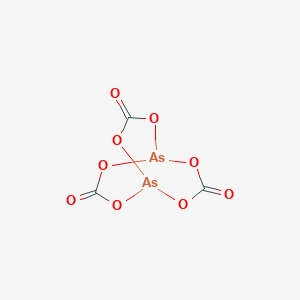
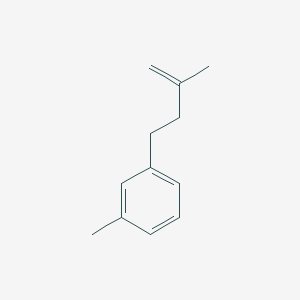
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
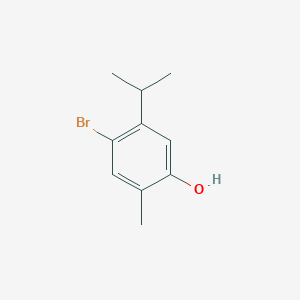
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
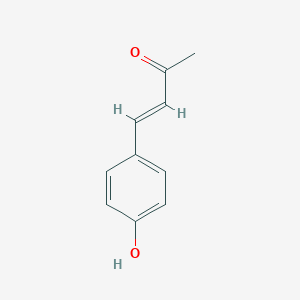
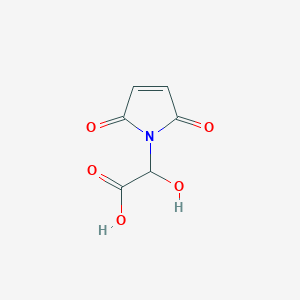
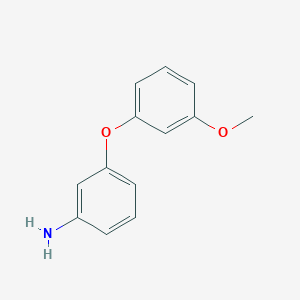
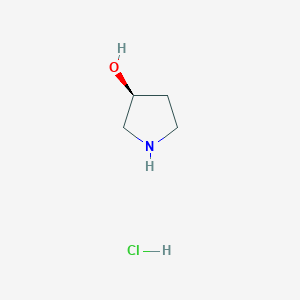
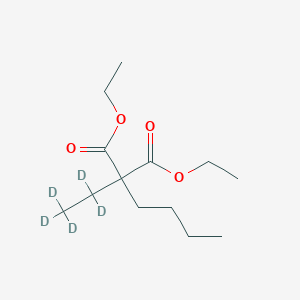
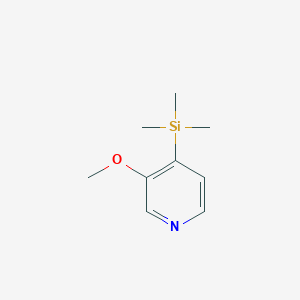
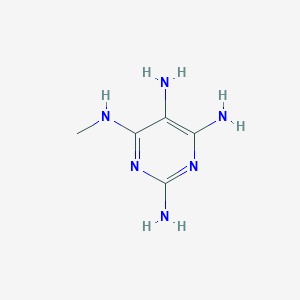
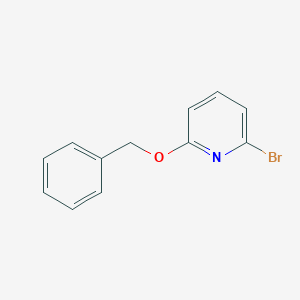
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)